N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Overview
Description
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide: is a synthetic organic compound that features a fluorophenyl group and a piperazinyl acetamide moiety. Compounds with such structures are often explored for their potential pharmacological properties, including their use as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide typically involves the following steps:
Formation of the Piperazinyl Acetamide Core: This can be achieved by reacting piperazine with acetic anhydride or acetyl chloride under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperazinyl acetamide intermediate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl moiety.
Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration as a candidate for drug development, particularly for its potential pharmacological effects.
Industry: Use in the production of pharmaceuticals or as a chemical reagent.
Mechanism of Action
The mechanism of action for N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The fluorophenyl group could enhance binding affinity through hydrophobic interactions, while the piperazinyl acetamide moiety might interact with active sites or binding pockets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(3-oxo-2-piperazinyl)acetamide
- N-(2-bromophenyl)-2-(3-oxo-2-piperazinyl)acetamide
- N-(2-methylphenyl)-2-(3-oxo-2-piperazinyl)acetamide
Uniqueness
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogens or substituents.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(3-oxopiperazin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3O2/c13-8-3-1-2-4-9(8)16-11(17)7-10-12(18)15-6-5-14-10/h1-4,10,14H,5-7H2,(H,15,18)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRDDUHXFAFGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)CC(=O)NC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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